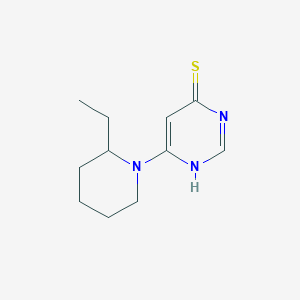6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione
CAS No.:
Cat. No.: VC16750149
Molecular Formula: C11H17N3S
Molecular Weight: 223.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17N3S |
|---|---|
| Molecular Weight | 223.34 g/mol |
| IUPAC Name | 6-(2-ethylpiperidin-1-yl)-1H-pyrimidine-4-thione |
| Standard InChI | InChI=1S/C11H17N3S/c1-2-9-5-3-4-6-14(9)10-7-11(15)13-8-12-10/h7-9H,2-6H2,1H3,(H,12,13,15) |
| Standard InChI Key | YRZYETZCYPNNOW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCCCN1C2=CC(=S)N=CN2 |
Introduction
6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione is a sulfur-containing heterocyclic compound classified as a pyrimidine derivative. Pyrimidines are six-membered aromatic rings with two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a thione functional group, where a sulfur atom replaces the oxygen in a typical carbonyl group, forming a double bond with the carbon atom at position 4 of the pyrimidine ring.
Key Features:
-
Chemical Formula: C11H17N3S
-
Functional Groups:
-
Pyrimidine ring
-
Thione group
-
Piperidine moiety with an ethyl substituent
-
The compound's structural configuration makes it a promising candidate for various biological and pharmacological applications due to its potential interactions with enzymes and receptors.
Synthesis of the Compound
The synthesis of 6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione involves reactions between pyrimidine derivatives and thiourea or its analogs. Below are common methods used:
General Synthesis Pathway:
-
Reactants:
-
Pyrimidine precursor
-
Thiourea or related sulfur-containing reagents
-
Ethyl-substituted piperidine derivative
-
-
Reaction Conditions:
-
Solvent: Ethanol or dimethylformamide (DMF)
-
Catalyst: Acidic or basic conditions depending on the reaction type
-
Temperature: Moderate heating (~100°C)
-
-
Mechanism:
-
The thiourea reacts with the pyrimidine precursor, introducing the thione group.
-
Subsequent alkylation with ethyl-substituted piperidine completes the synthesis.
-
This process yields a thione derivative with high specificity for the desired functional groups.
Pharmacological Potential:
The compound is of interest in medicinal chemistry due to its potential activities, including:
-
Antimicrobial Activity:
-
The thione group may disrupt microbial enzymes by binding to metal ions in their active sites.
-
-
Anticancer Properties:
-
Potential ability to inhibit key enzymes involved in cancer cell proliferation.
-
-
Enzyme Modulation:
-
Interaction with biological targets such as kinases or reductases through hydrogen bonding or coordination.
-
Mechanism of Action:
The presence of the thione group facilitates binding to biological macromolecules, enabling modulation of enzymatic pathways critical for disease progression.
Scientific Applications:
-
Drug Development: As a scaffold for designing enzyme inhibitors.
-
Chemical Biology: Studying sulfur-based functional groups in biological systems.
Industrial Applications:
The compound's unique structure allows it to be used as an intermediate in synthesizing more complex molecules for pharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume